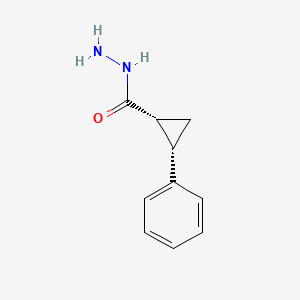
trans-3-Methoxytetrahydropyran-4-amine;hydrochloride
描述
Molecular Structure Analysis
The molecular structure of “trans-3-Methoxytetrahydropyran-4-amine;hydrochloride” is represented by the formula C6H14ClNO2 . The InChI code for this compound is 1S/C6H13NO2.ClH/c1-8-6-2-3-9-4-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources I found. The compound has a molecular weight of 167.63 . Other properties such as density, boiling point, melting point, and flash point are not available .生化分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-3-Methoxytetrahydropyran-4-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that trans-3-Methoxytetrahydropyran-4-amine hydrochloride is relatively stable under standard laboratory conditions, but its degradation products may have different biological activities. Long-term exposure to the compound can lead to adaptive changes in cellular signaling pathways and gene expression, which may affect its therapeutic efficacy .
Dosage Effects in Animal Models
The effects of trans-3-Methoxytetrahydropyran-4-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits its therapeutic effects by modulating dopamine receptor activity. At higher doses, it may cause toxic or adverse effects, such as neurotoxicity or alterations in normal cellular function. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations. These dosage-dependent effects are crucial for determining the optimal therapeutic dose and minimizing potential side effects .
Metabolic Pathways
Trans-3-Methoxytetrahydropyran-4-amine hydrochloride is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation reactions. These metabolic processes are mediated by enzymes such as cytochrome P450s and transferases. The resulting metabolites may have different biological activities and can influence the overall pharmacokinetic profile of the compound. Understanding these metabolic pathways is essential for optimizing its therapeutic use .
Transport and Distribution
The transport and distribution of trans-3-Methoxytetrahydropyran-4-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to reach its target sites in the central nervous system. Once inside the cells, it may be sequestered in specific compartments or organelles, influencing its localization and accumulation. These transport and distribution mechanisms are critical for its therapeutic efficacy and safety .
Subcellular Localization
Trans-3-Methoxytetrahydropyran-4-amine hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the plasma membrane, where it interacts with dopamine receptors, or to intracellular vesicles, where it can be stored or degraded. These localization patterns are essential for understanding its mechanism of action and optimizing its therapeutic use .
属性
IUPAC Name |
(3S,4R)-3-methoxyoxan-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-6-4-9-3-2-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWZYPXYPVHLOG-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COCC[C@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1778734-55-6 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1778734-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![Benzoic acid, 2-[(2-methoxyphenyl)amino]-4-nitro-](/img/structure/B1653115.png)